Alkyne-PEG4-SS-PEG4-alkyne

Description

Introduction to Alkyne-PEG4-SS-PEG4-alkyne

Structural Classification as a Heterobifunctional Crosslinker

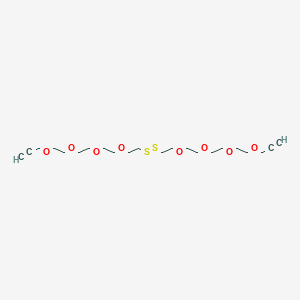

This compound is often described as a bifunctional crosslinker due to its two reactive alkyne termini. However, its classification requires careful consideration: while the terminal alkyne groups render it homobifunctional in reactivity, the inclusion of a disulfide bond and PEG spacers introduces functional versatility akin to heterobifunctional systems. The molecular structure comprises:

- Two alkyne groups : Enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

- PEG4 spacers : Enhance solubility, reduce immunogenicity, and improve biocompatibility.

- Disulfide bridge (-S-S-) : Provides redox-sensitive cleavage, enabling controlled payload release in reducing environments like intracellular compartments.

The compound’s molecular formula is C22H38O8S2 , with a molecular weight of 494.67 g/mol . Its structural duality—homobifunctional in reactivity but heterobifunctional in functional utility—makes it a hybrid tool for advanced bioconjugation.

Table 1: Key Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H38O8S2 |

| Molecular Weight | 494.67 g/mol |

| Solubility | DMSO, DMF, acetonitrile |

| Reactive Groups | Terminal alkynes |

| Cleavage Mechanism | Reductive (e.g., glutathione) |

Historical Development of Disulfide-Containing PEG-Based Linkers

The integration of disulfide bonds into PEG-based linkers emerged from the need for stimuli-responsive biomaterials. Early crosslinkers, such as NHS-ester and maleimide derivatives , lacked cleavability, limiting their utility in dynamic biological systems. The advent of disulfide chemistry in the 2010s addressed this gap, enabling reversible conjugation. For example, Tetra-PEG gels with disulfide crosslinks demonstrated tunable mechanical properties and redox sensitivity, paving the way for applications in drug delivery and tissue engineering.

This compound represents an evolution of these designs, combining PEG’s biocompatibility with disulfide’s cleavability. Recent studies highlight its superiority over non-cleavable linkers in antibody-drug conjugates (ADCs), where controlled drug release minimizes off-target toxicity.

Key Applications in Targeted Bioconjugation Strategies

Antibody-Drug Conjugates (ADCs)

This compound is widely used to construct ADCs, linking cytotoxic drugs to antibodies via click chemistry. The disulfide bond ensures payload release in the reducing tumor microenvironment, enhancing therapeutic precision. For instance, trastuzumab emtansine analogs utilizing this linker showed improved efficacy in HER2-positive breast cancer models.

Hydrogel Engineering

In hydrogel design, this crosslinker enables the formation of redox-responsive networks. Disulfide-cross-linked Tetra-PEG gels exhibit shear-thinning behavior and rapid self-healing, ideal for injectable scaffolds in regenerative medicine.

Protein-Polymer Conjugates

The compound facilitates site-specific protein modification. For example, lysozyme conjugated with PEG via this compound retained enzymatic activity while gaining prolonged circulation half-life—a critical feature for therapeutic proteins.

Table 2: Comparative Analysis of Bioconjugation Applications

| Application | Advantage of this compound | Example |

|---|---|---|

| ADCs | Redox-triggered drug release | Trastuzumab emtansine analogs |

| Hydrogels | Tunable mechanical properties | Tetra-PEG scaffolds |

| Protein Conjugates | Enhanced stability and activity retention | Lysozyme-PEG conjugates |

Properties

Molecular Formula |

C22H38O8S2 |

|---|---|

Molecular Weight |

494.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

InChI |

InChI=1S/C22H38O8S2/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-32-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 |

InChI Key |

NSDZQVXLZWRJNH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCSSCCOCCOCCOCCOCC#C |

Origin of Product |

United States |

Preparation Methods

Core Structural Components and Functionalization

The compound’s design leverages three key elements:

- Alkyne Groups : Enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation.

- PEG4 Spacers : Improve solubility, reduce immunogenicity, and enhance metabolic stability.

- Disulfide Bridge (SS) : Facilitates redox-responsive cleavage in intracellular environments (e.g., glutathione-rich lysosomes).

Synthesis Pathways

Pathway 1: Stepwise Functionalization of PEG4

This method involves sequential mono-functionalization of PEG4 units followed by disulfide bridge formation.

Step 1: Introduction of Alkyne Groups

Reagents : Propargyl bromide, sodium hydride (NaH) in tetrahydrofuran (THF).

Procedure :

- Mono-functionalization : React PEG4 diol with propargyl bromide under basic conditions (NaH) to introduce alkyne groups at terminal hydroxyl groups.

- Purification : Silica gel chromatography (gradient: 0–5% methanol in DCM).

Yield : >85% (dependent on PEG4 purity).

| Reagent | Molar Ratio | Conditions | Yield | Reference |

|---|---|---|---|---|

| Propargyl bromide | 1.0 eq | NaH, THF, 60°C, 15 h | 85–95% |

Step 2: Thiol Group Introduction

Reagents : Tosyl chloride (TsCl), triethylamine (Et₃N), hydrogen sulfide (H₂S).

Procedure :

- Tosylation : React PEG4-alkyne with TsCl in DCM to form a tosylate intermediate.

- Thiol Displacement : Displace tosylate with H₂S in basic media (e.g., NaHCO₃) to yield PEG4-alkyne-SH.

| Reagent | Molar Ratio | Conditions | Yield | Reference |

|---|---|---|---|---|

| TsCl | 1.5 eq | Et₃N, DCM, 0°C → RT | 80–90% | |

| H₂S | 5.0 eq | NaHCO₃, DMF, 65°C | 70–80% |

Step 3: Disulfide Bridge Formation

Reagents : Oxidizing agents (e.g., H₂O₂, DMSO).

Procedure :

- Oxidation : Treat PEG4-alkyne-SH with H₂O₂ in a basic buffer (e.g., PBS) to form the disulfide bond.

- Purification : Reversed-phase HPLC or size-exclusion chromatography.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| H₂O₂ | PBS, pH 7.4, 25°C, 2 h | 60–75% |

Pathway 2: Direct Coupling via Mitsunobu Reaction

This method uses organocatalysts to polymerize dithiols, adapting strategies for poly(disulfide) synthesis.

Step 1: Dithiol Precursor Synthesis

Reagents : 1,6-Hexanedithiol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

Procedure :

- Polymerization : React 1,6-hexanedithiol with DIAD and PPh₃ to form a poly(disulfide) scaffold.

- Functionalization : Introduce alkyne and PEG4 groups via click chemistry or nucleophilic substitution.

| Reagent | Molar Ratio | Conditions | Yield | Reference |

|---|---|---|---|---|

| DIAD | 2.0 eq | PPh₃, CHCl₃, RT, 1 min | 95% |

Key Challenges and Optimization Strategies

Mono-Functionalization Control

Achieving selective functionalization of PEG4’s terminal hydroxyl groups is critical. Strategies include:

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the primary applications of Alkyne-PEG4-SS-PEG4-alkyne is in the synthesis of antibody-drug conjugates. ADCs combine antibodies with cytotoxic drugs to selectively target and kill cancer cells while minimizing damage to normal tissues. The cleavable nature of this linker allows for the release of the drug inside the target cells, enhancing therapeutic efficacy.

Key Features:

- Cleavable Linker: The disulfide bond in this compound can be reduced in the intracellular environment, facilitating drug release.

- Bioorthogonal Chemistry: The terminal alkyne group enables efficient conjugation with azide-containing compounds through copper-catalyzed click chemistry, ensuring specificity and reducing side reactions.

Bioconjugation Techniques

This compound is widely employed in bioconjugation techniques due to its ability to form stable triazole bonds with azides. This bioorthogonal reaction is crucial for labeling biomolecules without interfering with their biological functions.

Applications in Bioconjugation:

- Protein Labeling: Used to attach fluorescent dyes or other functional groups to proteins for tracking and visualization in biological assays.

- Surface Modification: Enhances the properties of surfaces in biosensors and diagnostic devices by facilitating the attachment of biomolecules.

Drug Delivery Systems

The incorporation of this compound into drug delivery systems allows for controlled release profiles and improved pharmacokinetics. By modifying nanoparticles or liposomes with this linker, researchers can achieve targeted delivery of therapeutics.

Advantages:

- Enhanced Solubility: The PEG component improves water solubility, which is critical for formulations intended for intravenous administration.

- Controlled Release: The cleavable nature of the linker enables drugs to be released in response to specific stimuli (e.g., reduction potential inside cells).

Case Study 1: ADC Development

A study demonstrated the effectiveness of this compound in creating ADCs that showed significant tumor regression in animal models. The study highlighted how the cleavable linker allowed for selective drug release within cancer cells, resulting in reduced systemic toxicity compared to traditional chemotherapeutics.

Case Study 2: Protein Labeling

In another instance, researchers utilized this compound for labeling a therapeutic protein with a fluorescent dye. The resulting conjugate maintained its biological activity while providing a means to visualize its distribution in live cells through fluorescence microscopy.

Comparative Data Table

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Cleavability | Yes | Varies (some are non-cleavable) |

| Solubility | High | High |

| Bioorthogonal Reaction | Yes (CuAAC) | Yes (varies) |

| Applications | ADCs, Bioconjugation | Drug Delivery, Diagnostics |

| Stability | Moderate | Varies |

Mechanism of Action

The mechanism of action of Alkyne-PEG4-SS-PEG4-alkyne involves:

Comparison with Similar Compounds

Alkyne-PEG4-SS-PEG4-alkyne

Alkyne-PEG4-Amine (Propargyl-PEG4-NH₂)

- Structure : Single PEG4 chain with terminal alkyne and amine (-NH₂).

- Key Features : Amine enables carbodiimide-mediated conjugation (e.g., EDC/sulfo-NHS for amide bonds).

- Applications: Protein labeling, peptide synthesis, and nanoparticle functionalization .

Alkyne-PEG4-Acid

DBCO-PEG4-Alkyne

Alkyne-PEG1-SS-PEG1-Alkyne

- Structure : Shorter PEG1 chains with a disulfide bond.

- Key Features : Faster cleavage kinetics due to shorter PEG and higher SS bond accessibility.

- Applications : Rapid-release drug delivery systems, small-molecule conjugates .

Data Tables

Table 1: Comparative Properties of Alkyne-PEG4 Derivatives

*Calculated based on structural components; exact values may vary by synthesis.

Research Findings

Cleavable Linker Efficiency: this compound demonstrates >95% payload release in reducing environments, outperforming non-cleavable linkers (e.g., Ald-Ph-amido-PEG4-C2-acid) in tumor targeting .

Orthogonal Reactivity : DBCO-PEG4-Alkyne enables sequential click reactions without copper, reducing cytotoxicity in live-cell labeling .

PEG Chain Length Impact : Longer PEG4 chains in this compound enhance circulation half-life compared to PEG1 analogs, which exhibit faster renal clearance .

Functional Group Versatility : Alkyne-PEG4-Acid and Alkyne-PEG4-Amine are preferred for stable amide bond formation, whereas the SS linker prioritizes controlled drug release .

Biological Activity

Alkyne-PEG4-SS-PEG4-alkyne is a specialized compound utilized in bioconjugation processes, characterized by its unique structure comprising two terminal alkyne groups linked through a polyethylene glycol (PEG) chain and a cleavable disulfide bond. This compound has garnered attention for its applications in drug delivery systems, protein labeling, and targeted therapy due to its favorable biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Molecular Weight: 494.7 g/mol

- Purity: ≥ 95%

- Functional Groups: Two terminal alkyne groups, PEG spacer, and a disulfide bond.

The biological activity of this compound is primarily attributed to its ability to facilitate bioconjugation through click chemistry. The alkyne groups can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient attachment of various biomolecules. The disulfide bond allows for selective cleavage under reducing conditions, which is beneficial for controlled release applications in therapeutic contexts.

Applications in Research and Medicine

-

Bioconjugation:

- This compound serves as a linker for attaching drugs or imaging agents to antibodies or proteins, enhancing their stability and bioavailability.

- It is particularly useful in the development of antibody-drug conjugates (ADCs) where precise targeting of cancer cells is desired.

-

Controlled Release Systems:

- The cleavable nature of the disulfide bond allows for the release of therapeutic agents in response to specific cellular environments, such as the presence of reducing agents in tumor tissues.

-

Protein Labeling:

- This compound can be employed for labeling proteins with fluorescent tags or other detectable markers, facilitating studies in cellular imaging and tracking.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Case Study: Targeted Drug Delivery Using this compound

In a study involving the use of this compound for targeted drug delivery, researchers conjugated it with doxorubicin (a chemotherapeutic agent) and an antibody targeting HER2-positive breast cancer cells. The results indicated a significant increase in cytotoxicity towards HER2-positive cells compared to non-targeted delivery methods. The controlled release mechanism allowed for sustained drug action while minimizing systemic toxicity.

Chemical Reactions Analysis

Reactions Involving Alkyne Groups

Alkyne groups are reactive moieties that participate in several chemical reactions, primarily addition reactions .

1.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction of alkynes in Alkyne-PEG4-SS-PEG4-alkyne is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry". This reaction involves theUse this section to address each chemical reaction involving this compound.

-

Mechanism of Action: Explain how this compound works at a molecular level during reactions, including any catalysts or specific conditions required.

reaction between an alkyne and an azide to form a stable triazole bond . The reaction is highly efficient, specific, and proceeds under mild conditions .The CuAAC reaction is widely used in bioconjugation, drug delivery, and surface modification due to its reliability and minimal side products .

-

Factors Influencing Reaction Rate: Discuss factors such as temperature, solvent, and pH that may affect the reaction's speed and yield.

-

Applications in Bioconjugation: Detail how this reaction is applied in creating antibody-drug conjugates (ADCs) and other biomolecule modifications.

1.2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

In situations where copper catalysis is undesirable due to potential toxicity or interference with biological systems, strain-promoted alkyne-azide cycloaddition (SPAAC) can be employed . SPAAC involves the reaction of an azide with a strained alkyne, such as a cyclooctyne, without the need for a copper catalyst .

text$$ \text{Strained Alkyne} + \text{Azide} \rightarrow \text{Triazole} $$ This reaction is particularly useful for labeling biomolecules in vivo and in other sensitive applications[9].

Reactions Involving the Disulfide Bond

-

Reduction: Detail the conditions and reagents needed to cleave the disulfide bond, and the outcomes of this cleavage.

The disulfide (SS) bond in this compound is cleavable under reducing conditions. This feature is particularly useful in applications such as antibody-drug conjugates (ADCs), where controlled release of the drug is desired.Common reducing agents include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol. The reduction of the disulfide bond results in two thiol groups, which can then be further reacted or used to release a conjugated molecule.

-

Oxidation: Describe any known oxidation reactions that the disulfide bond may undergo.

Other Reactions

-

PEGylation: Explain how the PEG spacer influences the compound's water solubility and its effects on bioconjugation.

The PEG4 unit in this compound enhances water solubility and provides a defined spacer length between the alkyne and disulfide moieties . PEGylation can improve the stability and reduce the immunogenicity of bioconjugates. -

Esterification/Amidation: If applicable, describe any reactions involving ester or amide formation with the compound.

-

Hydrolysis: Detail any known hydrolysis reactions and their implications.

Spectroscopic and Analytical Data

-

NMR Spectroscopy: Present typical NMR data (¹H, ¹³C) that would confirm the structure of the compound.

-

Mass Spectrometry: Include mass spectrometry data to verify the molecular weight and purity.

-

Purity and Stability: Discuss the compound's purity level (>95%) and its stability under typical reaction conditions.

Reaction Mechanism

The mechanism of action for this compound involves initial activation through various catalysts or reagents depending on the specific reaction. For instance, in CuAAC, copper(I) catalysts facilitate the cycloaddition between the alkyne and azide groups . In disulfide reduction, reducing agents break the disulfide bond, leading to the release of thiol groups.

This controlled reactivity enables precise modifications and targeted release in biological systems, enhancing therapeutic efficacy and minimizing side effects.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing Alkyne-PEG4-SS-PEG4-alkyne?

Methodological Answer:

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce terminal alkynes, followed by disulfide (SS) bond formation between PEG4 spacers. Key steps include:

- Synthesis : Use Cu(I) catalysts (e.g., TBTA) for regioselective cycloaddition, as described in solid-phase peptide synthesis protocols .

- Purification : Size-exclusion chromatography (SEC) or HPLC to isolate the compound from unreacted PEG precursors.

- Characterization :

- NMR : Confirm alkyne protons (~2.5 ppm) and PEG backbone signals (~3.6 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., MALDI-TOF for PEG-rich compounds).

- Ellman’s Assay : Quantify disulfide bond integrity via thiol-disulfide exchange reactions .

Note: Reproducibility requires detailed documentation of reaction conditions (solvent, temperature, catalyst ratio) .

Basic: How is this compound applied in bioconjugation workflows?

Methodological Answer:

The compound serves as a cleavable linker in drug delivery or protein modification. Example workflow:

Conjugation : React alkyne termini with azide-functionalized biomolecules (e.g., antibodies) via CuAAC .

Controlled Release : Use reducing agents (e.g., glutathione) to cleave the SS bond in target environments (e.g., intracellular compartments).

Validation :

- SDS-PAGE : Monitor conjugate stability pre- and post-cleavage.

- Fluorescence Tagging : Track payload release kinetics using fluorophore-labeled PEG chains .

Key Consideration: Ensure PEG4 spacer length minimizes steric hindrance during conjugation .

Basic: How can researchers confirm disulfide bond integrity during experimental workflows?

Methodological Answer:

Disulfide stability is critical for controlled release. Methods include:

- UV-Vis Spectroscopy : Monitor absorbance at 280 nm for thiol-disulfide exchange products.

- HPLC-MS : Detect cleavage byproducts under reducing conditions (e.g., 10 mM DTT).

- Circular Dichroism (CD) : Assess structural changes in PEG-SS conjugates under redox gradients .

Pitfall Avoidance: Avoid prolonged exposure to ambient light or oxidizing agents during storage .

Advanced: How can reaction conditions be optimized for this compound in redox-variable environments?

Methodological Answer:

Redox sensitivity requires tailored experimental design:

- Variable Testing : Expose the compound to gradients of glutathione (0–10 mM) or H2O2 (0–1 mM) to simulate physiological conditions.

- Kinetic Analysis : Use stopped-flow spectroscopy to measure SS cleavage rates.

- Data Normalization : Express results as % intact linker vs. time, adjusting for pH and temperature effects .

Contradiction Resolution: Discrepancies in cleavage rates across studies may arise from PEG hydration variability; use dynamic light scattering (DLS) to confirm aggregation states .

Advanced: What strategies address batch-to-batch variability in conjugation efficiency?

Methodological Answer:

Variability often stems from inconsistent alkyne reactivity or SS oxidation. Mitigation strategies:

- Quality Control : Pre-screen batches via:

- TLC : Monitor alkyne-azide reaction progress.

- X-ray Photoelectron Spectroscopy (XPS) : Verify elemental composition of SS bonds.

- Statistical Design : Use factorial experiments (e.g., 2^3 designs) to identify critical variables (catalyst concentration, reaction time) .

- Cross-Validation : Compare conjugation yields with alternative linkers (e.g., non-cleavable PEG4-alkyne) to isolate SS-specific issues .

Advanced: How to design experiments quantifying cleavage kinetics of the SS linker under physiological conditions?

Methodological Answer:

A robust workflow includes:

Model System : Incubate the compound in simulated intracellular fluid (e.g., PBS + 5 mM glutathione, pH 7.4).

Time-Resolved Monitoring :

- Fluorescence Quenching : Tag one PEG terminus with a fluorophore and a quencher; cleavage restores fluorescence.

- LC-MS/MS : Quantify free PEG4-alkyne fragments over time.

Data Modeling : Fit results to first-order kinetics (ln[A] vs. time) to calculate half-life .

Critical Analysis: Account for matrix effects (e.g., protein binding) by spiking into serum-containing buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.